1,2-Diiodotetrafluoroethane

Conformational Analysis Electron Diffraction Physical Organic Chemistry

1,2-Diiodotetrafluoroethane (CAS 354-65-4), also known as 1,1,2,2-tetrafluoro-1,2-diiodoethane, is a perfluorinated α,ω-diiodoalkane with the molecular formula C2F4I2. This compound is characterized by its high density (2.629 g/cm³ at 25 °C) , moderate boiling point (112-113 °C) , and liquid state at room temperature.

Molecular Formula C2F4I2
Molecular Weight 353.82 g/mol
CAS No. 354-65-4
Cat. No. B1220659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diiodotetrafluoroethane
CAS354-65-4
Synonyms1,2-diiodotetrafluoroethane
CF(2)ICF(2)I
diiodotetrafluoroethane
Molecular FormulaC2F4I2
Molecular Weight353.82 g/mol
Structural Identifiers
SMILESC(C(F)(F)I)(F)(F)I
InChIInChI=1S/C2F4I2/c3-1(4,7)2(5,6)8
InChIKeyNZXVPCQHQVWOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diiodotetrafluoroethane (CAS 354-65-4): A Distinctive C2 Perfluorinated Diiodide Building Block for Fluoropolymer and Advanced Synthesis Procurement


1,2-Diiodotetrafluoroethane (CAS 354-65-4), also known as 1,1,2,2-tetrafluoro-1,2-diiodoethane, is a perfluorinated α,ω-diiodoalkane with the molecular formula C2F4I2. This compound is characterized by its high density (2.629 g/cm³ at 25 °C) [1], moderate boiling point (112-113 °C) [1], and liquid state at room temperature. It serves as a crucial C2 telechelic building block in fluoroorganic synthesis, primarily valued for its dual iodine functional groups, which enable its role as a precursor for well-defined fluoropolymers, telomers, and fine chemicals [2][3]. Its unique physicochemical profile differentiates it from other dihalotetrafluoroethanes and perfluoroalkyl iodides, making it a strategic procurement choice for specific research and industrial applications.

Telechelic Building Block
Enables well-defined α,ω-diiodo fluoropolymer precursors for controlled telomerization
Model System for Ultrafast Dynamics
Prototypical C2F4I2 photodissociation for calibrating femtosecond electron/X-ray diffraction
Halogen Bond Donor
Strong, directional bidentate donor for crystal engineering and supramolecular networks

1,2-Diiodotetrafluoroethane (CAS 354-65-4): Why Its Procurement Cannot Be Simplified to a Generic Dihaloperfluoroethane or Perfluoroalkyl Iodide


The scientific and industrial utility of 1,2-diiodotetrafluoroethane is defined by a unique confluence of properties that generic substitution cannot replicate. As an α,ω-diiodoperfluoroalkane, its two terminal iodine atoms provide bifunctional reactivity for chain extension (e.g., telomerization) that is absent in monofunctional perfluoroalkyl iodides like pentafluoroethyl iodide [1]. Compared to its brominated analog, 1,2-dibromotetrafluoroethane, the iodine atoms confer distinct electronic and steric properties, leading to a significantly different conformational equilibrium, lower C–X bond dissociation energy, and unique photodissociation dynamics [2][3]. These differences are not merely academic; they directly impact reaction outcomes, material properties, and the viability of specific synthetic pathways. Therefore, selecting this specific compound is a strategic decision rooted in quantitative performance and structural necessity, not a simple interchange of halogenated analogs.

1,2-Dibromotetrafluoroethane
Conformational energy difference may shift photodissociation pathway and halogen bonding geometry
Monofunctional Perfluoroalkyl Iodide
Lacks dual iodine termini; cannot produce telechelic polymers with controlled bifunctional architecture
1,2-Dichlorotetrafluoroethane
Large density and boiling point difference limits transferability in biphasic systems and liquid-phase handling

1,2-Diiodotetrafluoroethane (CAS 354-65-4) Procurement Guide: Quantified Differentiation Evidence Against Key Analogs and Alternatives


Superior Conformational Stability: Quantified Anti-Gauche Energy Difference vs. 1,2-Dibromotetrafluoroethane

1,2-Diiodotetrafluoroethane (DITF) exhibits a significantly higher energy barrier between its anti and gauche conformers compared to its brominated analog, 1,2-dibromotetrafluoroethane (DBTF). This quantitative difference in conformational stability directly influences the compound's behavior in dynamic processes like photodissociation and its interactions in supramolecular assemblies [1].

Conformational Energy Difference
Head-to-head
1.8 kcal/mol (DITF) vs 0.8 kcal/mol (DBTF); approx. 2.25× higher barrier
Supports defined ground-state geometry for crystal engineering and structural dynamics
Gas-phase electron diffraction context
Conformational Analysis Electron Diffraction Physical Organic Chemistry

Density and Boiling Point: Extreme Physical Property Differentiation from Other C2 Perfluorohalogenoethanes

1,2-Diiodotetrafluoroethane possesses a density more than 80% higher and a boiling point more than 100 °C higher than its dichloro analog, and it remains a liquid at room temperature unlike many lighter perfluoroalkyl iodides. This extreme variance is due to the high atomic mass of iodine and the strong intermolecular forces it mediates [1][2][3].

Density and Boiling Point
Reported
Density 2.629 g/cm³, bp 112–113 °C (DITF) vs CFC-114: 1.455 g/cm³, 3.5–3.8 °C
Supports biphasic separation and room-temperature liquid handling
Standard laboratory condition context
Physicochemical Properties Material Science Phase Separation

Bifunctional Telogen for Well-Defined Fluoropolymer Synthesis: A Defined Role Unavailable to Monofunctional Perfluoroalkyl Iodides

As an α,ω-diiodoperfluoroalkane, 1,2-diiodotetrafluoroethane functions as a bifunctional telogen (chain transfer agent) in iodine transfer polymerization (ITP). This allows for the controlled synthesis of telechelic fluoropolymers with two reactive chain ends, a molecular architecture unattainable with monofunctional perfluoroalkyl iodides (RfI) which yield only mono-end-functionalized polymers [1]. While telomerization with this specific C2 diiodide can be challenging at high temperatures due to thermal decomposition above 190°C [2], its bifunctional nature is its defining synthetic advantage.

Polymer End-Group Functionality
Class-level
Bifunctional (2 I-termini) vs monofunctional (1 I-terminus) perfluoroalkyl iodides
Enables synthesis of telechelic fluoropolymers via ITP or telomerization
ITP/telomerization context; thermal stability above 190 °C requires review
Fluoropolymer Synthesis Telomerization Controlled Radical Polymerization

Ultrafast Photodissociation Dynamics: A Prototypical Model System Enabled by Dual C–I Bonds

1,2-Diiodotetrafluoroethane has emerged as a prototypical molecular system for studying ultrafast structural dynamics and consecutive bond breaking due to its two C–I bonds [1]. Upon UV excitation at 267 nm, it undergoes a well-characterized two-step dissociation: the first C–I bond breaks on a femtosecond timescale, forming the C2F4I• radical intermediate, followed by the slower elimination of the second iodine atom to yield tetrafluoroethylene (C2F4) [2]. This behavior is directly contrasted with its hydrogenated analog, 1,2-diiodoethane (C2H4I2), which forms a bridged radical intermediate (•CH2CH2I) [3], and its brominated analog, 1,2-dibromotetrafluoroethane, which exhibits a different energetic landscape [4].

Photodissociation Pathway
Head-to-head
Consecutive two-step C–I cleavage forming •CF2CF2I radical; differs from bridged •CH2CH2I of C2H4I2
Model system for calibrating ultrafast electron/X-ray diffraction instruments
267 nm photolysis; gas and solution phase studies
Ultrafast Dynamics Femtochemistry Electron Diffraction

Halogen Bond Donor for Supramolecular Architecture: Strong, Short Interactions Quantified in Co-crystals

1,2-Diiodotetrafluoroethane acts as a potent bidentate halogen bond (XB) donor due to the strong electron-withdrawing effect of the perfluorinated backbone, which polarizes the iodine atoms. This property is leveraged to drive self-assembly with electron donors like DABCO to form non-covalent co-polymers [1]. Furthermore, in co-crystals with pyridyl bis-urea macrocycles, the resulting O⋯I halogen bonds are exceptionally short, measured at only 78% of the sum of the van der Waals radii for oxygen and iodine [2], a quantitative indicator of a very strong and directional non-covalent interaction.

Halogen Bond Length
Reported
O···I distance 78% of sum of van der Waals radii in co-crystal with pyridyl macrocycle
Confirms strong directional halogen bonding for supramolecular network design
X-ray co-crystal structure analysis
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Specific Industrial Precursor: High-Yield Synthesis of Difluoroiodoacetyl Fluoride

1,2-Diiodotetrafluoroethane is the specific and essential starting material in a patented process for the production of difluoroiodoacetyl fluoride (ICF2COF), a valuable intermediate for various fluorine-containing compounds [1]. The patented method involves treating 1,2-diiodotetrafluoroethane with an oxidizing acid containing a hexavalent sulfur atom (S(VI)), such as SO3 or fuming sulfuric acid, to achieve high yields of the target intermediate [2].

Industrial Precursor Role
Data to verify
Patented high-yield route to difluoroiodoacetyl fluoride using S(VI) oxidizing agent
Specific precursor for producing ICF2COF, a fluorinated building block
Patent-based evidence; verify yield in specific process conditions
Process Chemistry Organofluorine Chemistry Pharmaceutical Intermediate

1,2-Diiodotetrafluoroethane (CAS 354-65-4) Application Scenarios: Where Its Quantified Advantages Translate to Research and Industrial Value


Fundamental Ultrafast Science: Calibrating Femtosecond Electron and X-ray Diffraction Instruments

For laboratories operating ultrafast electron diffraction (UED) or X-ray free-electron laser (XFEL) instruments, 1,2-diiodotetrafluoroethane serves as a benchmark 'model system.' Its well-defined, two-step photodissociation, initiated by a 267 nm laser pulse, provides a reliable and reproducible ultrafast event [1]. The clear formation of the C2F4I• radical intermediate followed by elimination to C2F4 offers an excellent test case for validating instrument time resolution, signal-to-noise ratio, and data analysis algorithms, which is essential for ensuring the accuracy of subsequent experiments on more complex biological or material systems [2].

Advanced Fluoropolymer R&D: Synthesizing Telechelic Precursors for High-Performance Elastomers

Research groups focused on developing next-generation fluorinated elastomers and block copolymers should procure 1,2-diiodotetrafluoroethane as a key telechelic building block. Through iodine transfer polymerization (ITP) or telomerization, it can be incorporated as a C2 unit within a polymer chain, creating a well-defined α,ω-diiodo-functionalized fluoropolymer precursor [3]. This bifunctionality is critical for subsequent chain extension or cross-linking reactions to create high-value materials with tailored thermal stability, chemical resistance, and mechanical properties [4].

Crystal Engineering and Supramolecular Materials: Building Robust Halogen-Bonded Networks

For scientists designing new functional organic materials, 1,2-diiodotetrafluoroethane is a strategic procurement as a strong and directional bidentate halogen bond (XB) donor [5]. Its ability to form short, robust O⋯I or N⋯I interactions with electron-rich molecules like DABCO or pyridyl macrocycles enables the predictable assembly of co-crystals and non-covalent polymers [6]. This is leveraged to create materials with specific optical, electronic, or mechanical properties, where the strength and directionality of the halogen bond are the key design elements.

Industrial Fine Chemical Synthesis: Production of Difluoroiodoacetyl Fluoride

Process development and production teams aiming to manufacture difluoroiodoacetyl fluoride (ICF2COF), a versatile intermediate for fluorine-containing pharmaceuticals or agrochemicals, will find 1,2-diiodotetrafluoroethane to be a mandatory starting material [7]. The established, patented process using an S(VI) oxidizing agent provides a specific and efficient route to this intermediate, making the procurement of high-purity 1,2-diiodotetrafluoroethane a necessary step in the commercial synthesis of downstream products [8].

Application
Selection Property
Validation Focus
Ultrafast instrument calibration
Well-defined two-step photodissociation dynamics
Validate instrument time resolution using known C–I cleavage steps
Fluoropolymer R&D
Bifunctional telechelic building block
Confirm telechelic polymer architecture by end-group analysis
Crystal engineering
Strong directional halogen bond donor
Verify halogen bond geometry in co-crystals
Difluoroiodoacetyl fluoride synthesis
Specific patented precursor role
Validate reaction yield and purity of acyl fluoride product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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